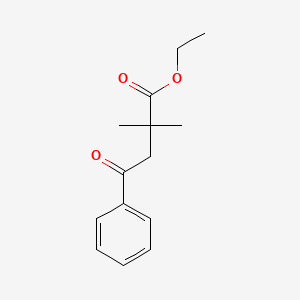

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a chemical compound with the CAS Number: 594815-53-9 . It has a molecular weight of 234.3 and is a colorless oil .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate . The InChI code is 1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 .Chemical Reactions Analysis

The bioreduction of a related compound, Ethyl 2-oxo-4-phenylbutyrate, is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported .Physical And Chemical Properties Analysis

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a colorless oil . A related compound, Ethyl 2-oxo-4-phenylbutyrate, has a boiling point of 132 °C at 3 hPa .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Enantioselective Hydrogenation Process

Ethyl 2-oxo-4-arylbut-3-enoate, a related compound, undergoes enantioselective hydrogenation to produce ethyl 2-hydroxy-4-arylbutyrate, a closely related compound of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This process demonstrates high enantiomeric purity and involves sequential hydrogenation of CO and CC bonds, sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).

Bioreaction and Separation Process

A novel approach using baker’s yeast and thermosensitive ionic liquids for the reduction of ethyl 2-oxo-4-phenylbutyrate, a related compound, was investigated. This method enhances product yield and enantiomeric excess by overcoming mass transfer resistance in conventional biphasic systems (Yang, Shi, Feng, & Tian, 2020).

Microbial Reduction Approach

Different microorganisms, including Pichia angusta, have been explored for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a compound closely related to Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, used as an intermediate in ACE inhibitors production (Lacerda, Ribeiro, Leite, Ferrara, Coelho, Bon, Lima, & Antunes, 2006).

Biocatalysis and Enzymatic Processes

Carbonyl Reductase Characterization

The carbonyl reductase from Candida krusei was characterized for its role in reducing ethyl 2-oxo-4-phenylbutyrate. This enzyme shows high enantioselectivity and can be a crucial component in synthesizing ACE inhibitors (Li, Ni, & Sun, 2010).

Practical Biocatalytic Synthesis

Candida krusei SW2026 was identified as an effective biocatalyst for converting ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving high enantiomeric purity and yield. This process highlights potential green chemistry applications (Zhang, Ni, Sun, Zheng, Lin, Zhu, & Ju, 2009).

Membrane Reactor for Kinetic Resolution

The kinetic resolution of racemic 2-hydroxy-4-phenylbutyrate, a similar compound, was performed using a diafiltration reactor with a ceramic ultrafiltration membrane. This process, catalyzed by Pseudomonas cepacia lipase, demonstrates efficient enantioselective hydrolysis (Liese, Kragl, Kierkels, & Schulze, 2002).

Enantioselective Production and Analysis

Enantioselective Hydrogenation Kinetics

The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate was studied, focusing on the effects of various parameters like substrate concentration, hydrogen pressure, and reaction temperature. This research provides insights into the synthesis process of ethyl (R)-2-hydroxy-4-phenylbutyrate (Tao, 2005).

Enantioselective Catalysis with Antibodies

The asymmetric synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate was achieved using catalytic antibody NB5, demonstrating high enantiometric excess and conversion efficiency. This study highlights the potential of using antibodies for asymmetric catalysis (Ou Zhimin & Yang Gensheng, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKAOVDOXZXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645541 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate | |

CAS RN |

594815-53-9 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

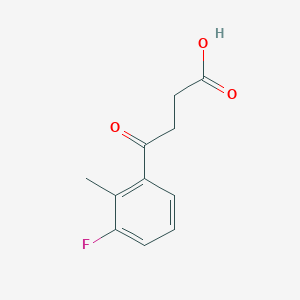

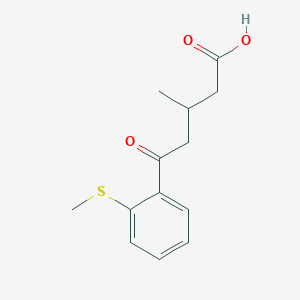

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

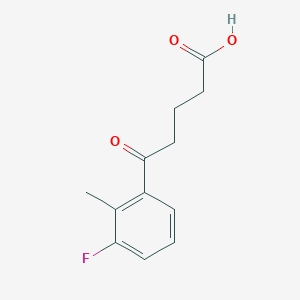

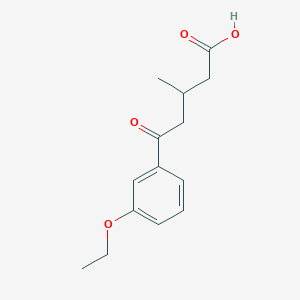

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)

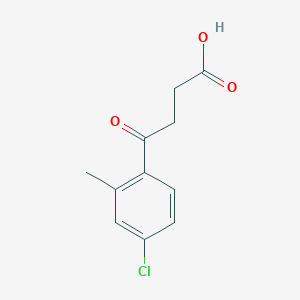

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)

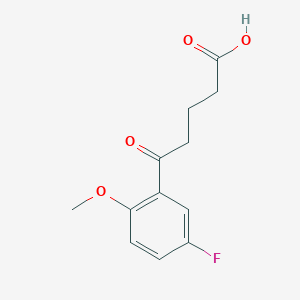

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)